molecular formula C11H15FN2O2 B8607145 Methyl 3-(2-amino-4-fluorophenylamino)-2-methylpropanoate

Methyl 3-(2-amino-4-fluorophenylamino)-2-methylpropanoate

Cat. No.: B8607145
M. Wt: 226.25 g/mol
InChI Key: DULNJCNKJRHGFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(2-amino-4-fluorophenylamino)-2-methylpropanoate is a useful research compound. Its molecular formula is C11H15FN2O2 and its molecular weight is 226.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H15FN2O2

Molecular Weight

226.25 g/mol

IUPAC Name

methyl 3-(2-amino-4-fluoroanilino)-2-methylpropanoate

InChI

InChI=1S/C11H15FN2O2/c1-7(11(15)16-2)6-14-10-4-3-8(12)5-9(10)13/h3-5,7,14H,6,13H2,1-2H3

InChI Key

DULNJCNKJRHGFE-UHFFFAOYSA-N

Canonical SMILES

CC(CNC1=C(C=C(C=C1)F)N)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of methyl 3-(4-fluoro-2-nitrophenylamino)-2-methylpropanoate (14.0 g, 54.6 mmol) in ethanol (250 mL) were added zinc powder (14.2 g, 218 mmol) and saturated ammonium chloride (28.4 mL) at 0° C. Once addition was completed, the reaction mixture was stirred at reflux for 1 hour. Then the mixture was cooled to room temperature, filtered, and washed with ethanol (200 mL). The organic phase was concentrated in vacuo, dissolved in water (250 mL), and extracted with ethyl acetate (200 mL*3). The combined organic layers was separated, dried over anhydrous sodium sulfate, and concentrated to give a residue. The residue was purified by column chromatography (silica gel, petroleum ether/ethyl acetate=2:1) to afford methyl 3-(2-amino-4-fluorophenylamino)-2-methylpropanoate as a black solid (10.0 g, 81%).
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
28.4 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
14.2 g
Type
catalyst
Reaction Step One

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